Sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride

Catalog No.
S13410623
CAS No.
37744-05-1
M.F
C11H14ClN3O2
M. Wt
255.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sydnone imine, 3-(p-methoxyphenethyl)-, monohydroc...

CAS Number

37744-05-1

Product Name

Sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride

IUPAC Name

3-[2-(4-methoxyphenyl)ethyl]oxadiazol-3-ium-5-amine;chloride

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

InChI

InChI=1S/C11H14N3O2.ClH/c1-15-10-4-2-9(3-5-10)6-7-14-8-11(12)16-13-14;/h2-5,8H,6-7,12H2,1H3;1H/q+1;/p-1

InChI Key

QPLHCENVQTVOFQ-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)CC[N+]2=NOC(=C2)N.[Cl-]

Sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride is a derivative of sydnone, a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This compound features a methoxy-substituted phenethyl group, which enhances its pharmacological properties. The monohydrochloride form indicates that the compound exists as a hydrochloride salt, which is often used to improve solubility and stability in pharmaceutical formulations.

Typical of imine functionalities. These include:

  • Nucleophilic Additions: Imine groups can undergo nucleophilic attack by various nucleophiles, leading to the formation of substituted amines.
  • 1,3-Dipolar Additions: Sydnone derivatives are known to engage in 1,3-dipolar cycloadditions, forming pyrazole derivatives, which are significant in synthetic organic chemistry .
  • Oxidation and Reduction: The compound can also undergo redox reactions, particularly involving the imine group under specific conditions.

Sydnone imines exhibit notable biological activities, including:

  • Antimicrobial Properties: Some derivatives show efficacy against various bacterial strains.
  • Antitumor Activity: Research indicates potential anticancer effects due to their ability to induce apoptosis in cancer cells.
  • Vasodilatory Effects: Sydnone imines may influence nitric oxide pathways, contributing to vascular relaxation and improved blood flow .

The synthesis of sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride can be achieved through several methods:

  • Mechanochemical Synthesis: This method involves the use of ball milling techniques to facilitate reactions under solvent-free conditions. It has been shown to enhance yields and reduce reaction times for similar compounds .
  • Conventional Organic Synthesis: This includes multi-step synthetic routes starting from readily available precursors such as phenethylamine and appropriate carbonyl compounds followed by cyclization steps to form the sydnone core structure.

The applications of sydnone imine derivatives are diverse:

  • Pharmaceuticals: Due to their biological activities, they are explored as potential drug candidates for treating infections, cancer, and cardiovascular diseases.
  • Agriculture: Some studies suggest that sydnone imines may serve as plant growth regulators or stress response agents .
  • Material Science: Their unique chemical properties make them candidates for developing new materials with specific electronic or optical characteristics.

Interaction studies of sydnone imines focus on their mechanisms of action within biological systems:

  • Nitric Oxide Pathway Modulation: These compounds can influence nitric oxide synthase activity, thereby affecting vascular functions and neurotransmitter levels .
  • Enzyme Inhibition: Investigations have shown that they may inhibit certain enzymes involved in metabolic pathways, which could lead to increased levels of neurotransmitters like serotonin and dopamine.

Sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride can be compared with other related compounds based on their structural features and biological activities. Here are some similar compounds:

Compound NameStructural FeaturesBiological Activity
FeprosidnineContains a similar sydnone frameworkStimulant with monoamine oxidase inhibition
3-Morpholinosydnonimine hydrochlorideMorpholino group substitutionAntimicrobial properties
3-Aminosydnonimine hydrochlorideAmino group substitutionPotential anti-inflammatory effects

Uniqueness

The uniqueness of sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride lies in its specific methoxyphenethyl substitution which potentially enhances its solubility and bioavailability compared to other sydnone derivatives. Its targeted biological activities suggest a promising avenue for therapeutic development that may not be fully realized by other similar compounds.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

255.0774544 g/mol

Monoisotopic Mass

255.0774544 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

Explore Compound Types